diethyl 2-(benzyloxy)malonate
Description
Contextualization within Malonate Ester Chemistry
Malonate esters, with diethyl malonate being a primary example, are a cornerstone of synthetic organic chemistry. lookchem.com Their significance stems from the "malonic ester synthesis," a versatile method for preparing substituted carboxylic acids. wikipedia.org The key to this synthesis is the high acidity of the methylene (B1212753) (-CH2-) group positioned between the two carbonyl groups of the ester. This alpha-carbon can be easily deprotonated by a moderately strong base to form a stable carbanion, or enolate. wikipedia.org This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction to form an alkylated malonic ester. wikipedia.org
Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid. wikipedia.org This classic transformation allows the diethyl malonate molecule to function as a synthetic equivalent of the −CH2COOH synthon. wikipedia.org The versatility of this chemistry is expanded through reactions with other electrophiles and variations like intramolecular reactions with dihalides to form cyclic compounds. wikipedia.org
Diethyl 2-(benzyloxy)malonate is a pre-functionalized malonate ester. The presence of the benzyloxy group (-OCH2Ph) on the alpha-carbon means it cannot undergo the initial deprotonation and alkylation typical of the standard malonic ester synthesis. Instead, its utility lies in its role as a protected form of diethyl 2-hydroxymalonate or as a chiral building block in more advanced synthetic strategies. tandfonline.com
Significance as a Synthetic Intermediate in Organic Transformations
The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its structure is incorporated into larger molecules, often providing a protected hydroxyl group that can be unmasked in a later synthetic step via hydrogenolysis of the benzyl (B1604629) ether. This strategy is crucial for synthesizing complex natural products and pharmaceutical agents where precise control over functional groups is necessary.
A notable application is in the chemo-enzymatic synthesis of chiral intermediates. For instance, diethyl 2-(benzyloxy)-2-isopropylmalonate, a related derivative, undergoes enantioselective hydrolysis catalyzed by the lipase (B570770) Novozym 435. tandfonline.com This reaction selectively hydrolyzes one of the ester groups to yield ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a key chiral intermediate for the synthesis of the side chain of ergopeptines. tandfonline.com This process highlights a modern synthetic approach where traditional chemical methods are combined with enzymatic reactions to achieve high enantioselectivity and yield under mild conditions. tandfonline.com
The malonate framework itself is a common structural motif in various biologically active molecules, including small molecule kinase inhibitors used in anticancer drugs. atlantis-press.com While not always starting from this compound itself, the synthesis of these inhibitors often involves substituted diethyl malonates, underscoring the importance of this class of compounds as foundational building blocks in medicinal chemistry. atlantis-press.com For example, diethyl 2-(2-chloronicotinoyl)malonate is a crucial intermediate for such inhibitors. atlantis-press.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5778-35-8 pharmaffiliates.combldpharm.com |
| Molecular Formula | C14H18O5 pharmaffiliates.combldpharm.com |
| Molecular Weight | 266.29 g/mol pharmaffiliates.combldpharm.com |
| Synonyms | Propanedioic acid, 2-(phenylmethoxy)-, 1,3-diethyl ester; 1,3-Diethyl 2-(phenylmethoxy)propanedioate; Diethyl 2-benzyloxymalonate pharmaffiliates.com |
Overview of Current Research Landscape
The current research landscape for this compound and related compounds is characterized by its application in stereoselective and efficient synthesis. Researchers are focused on developing novel synthetic routes to valuable and complex target molecules. A significant trend is the integration of biocatalysis with traditional organic synthesis, as demonstrated by the use of lipases for the enantioselective hydrolysis of substituted malonic esters. tandfonline.com This approach offers a powerful tool for creating optically active compounds, which is of paramount importance in the pharmaceutical industry.
Research also continues to explore the versatility of the malonate scaffold in generating diverse molecular structures. The alkylation of diethyl malonate and its derivatives remains a fundamental strategy for accessing unnatural α-amino esters, which are important components of peptides and other bioactive compounds. beilstein-journals.org Studies involve multi-step sequences that may include Knoevenagel condensations, reductions, and oximations starting from diethyl malonate to build complex amino acid precursors. beilstein-journals.org The synthesis of intermediates for drugs like ergotamine has involved optically active methyl-benzyloxy-malonic acid half-esters, demonstrating the long-standing importance of this structural class in complex synthesis. researchgate.net The development of new methods for creating substituted malonates continues to be an active area, aiming to improve yields, selectivity, and applicability to a wider range of target molecules. atlantis-press.combeilstein-journals.org
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 5778-35-8 |
| Diethyl malonate | 105-53-3 |
| Diethyl 2-(benzyloxy)-2-isopropylmalonate | Not available in sources |
| Diethyl 2-(benzoyloxy)-2-isopropylmalonate | Not available in sources |
| Diethyl 2-hydroxymalonate | Not available in sources |
| Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate | Not available in sources |
| Benzyl bromide | 100-39-0 |
| Diethyl 2-(2-chloronicotinoyl)malonate | Not available in sources |
| 2-chloronicotinic acid | Not available in sources |
| Ergotamine | 113-15-5 |
| (S)-methyl benzyloxy malonic acid | Not available in sources |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-phenylmethoxypropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-17-13(15)12(14(16)18-4-2)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVMCVYVLXNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302863 | |
| Record name | diethyl(benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-35-8 | |
| Record name | NSC154710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 2 Benzyloxy Malonate
Alkylation Strategies for the Malonate Core
The introduction of the benzyl (B1604629) group onto the malonate backbone is a critical step in the synthesis of diethyl 2-(benzyloxy)malonate. This is typically achieved through alkylation strategies, which leverage the acidity of the α-hydrogen on the malonate.
Malonic Ester Synthesis Variants and Considerations for Substituted Malonates
The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. uobabylon.edu.iq It begins with the deprotonation of diethyl malonate, which is relatively acidic (pKa ≈ 13), to form a nucleophilic enolate ion. libretexts.org This enolate then undergoes an S\textsubscript{N}2 reaction with an alkyl halide. libretexts.org In the context of this compound synthesis, this involves the reaction of the diethyl malonate enolate with a benzyl halide.
A primary consideration in this synthesis is the potential for dialkylation, where a second benzyl group is added to the malonate. wikipedia.org This can lead to a mixture of products and lower the yield of the desired mono-substituted product. wikipedia.org To mitigate this, a slight excess of the malonate can be employed. nih.gov The malonic ester synthesis can also be adapted to produce cycloalkanecarboxylic acids by using a dihalide, leading to an intramolecular reaction. libretexts.org
Nucleophilic Substitution Approaches with Benzyloxy-Containing Electrophiles
A primary route to this compound involves the nucleophilic substitution of a halide by the diethyl malonate enolate. The most common electrophile used for this purpose is benzyl bromide. tandfonline.comchegg.com The reaction proceeds via an S\textsubscript{N}2 mechanism, where the enolate attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion. vulcanchem.com This method is a direct and efficient way to introduce the benzyloxy group onto the malonate structure. vulcanchem.com
The choice of the alkylating agent is crucial. Primary and benzylic halides, like benzyl bromide, are preferred as they are highly reactive in S\textsubscript{N}2 reactions. libretexts.org Secondary halides react less efficiently, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org
Optimization of Reaction Conditions: Base, Solvent Systems, and Temperature
The success of the alkylation reaction hinges on the careful optimization of several parameters, including the choice of base, solvent, and reaction temperature. fiveable.me
Base: A strong base is required to deprotonate the diethyl malonate and form the reactive enolate. Sodium ethoxide (NaOEt) is a commonly used base for this purpose, often prepared in ethanol. libretexts.org Using the same alkoxide as the ester group on the malonate (i.e., ethoxide for ethyl esters) is a standard practice to prevent transesterification. wikipedia.org Sodium hydride (NaH) is another effective base, typically used in solvents like dimethylformamide (DMF) or toluene (B28343). nih.govtandfonline.com
Solvent Systems: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Ethanol is a common solvent, particularly when sodium ethoxide is used as the base. Anhydrous solvents like N,N-dimethylformamide (DMF) and toluene are also frequently employed, especially when using sodium hydride. tandfonline.com
Temperature: The reaction temperature can affect both the rate of the reaction and the formation of side products. The deprotonation step is often carried out at a low temperature, such as under an ice bath, to control the reaction. tandfonline.com The subsequent alkylation with benzyl bromide may be performed at room temperature or with gentle heating to drive the reaction to completion. nih.govtandfonline.com For instance, a study on the synthesis of diethyl 2-(benzyloxy)-2-isopropylmalonate involved heating the reaction mixture to 75 °C after the addition of benzyl bromide. tandfonline.com
| Parameter | Typical Condition | Effect on Reaction |
| Base | Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) | Efficiently deprotonates diethyl malonate to form the nucleophilic enolate. |
| Solvent | Ethanol, Dimethylformamide (DMF), Toluene | Provides a medium for the reaction and influences the solubility of reactants. tandfonline.com |
| Temperature | 0 °C to 75 °C | Affects the reaction rate and can influence the formation of byproducts. nih.govtandfonline.com |
| Molar Ratio | Slight excess of diethyl malonate | Helps to minimize the formation of the dialkylated product. nih.gov |
Functionalization Strategies for the Benzyloxy Moiety
While the primary focus is on the synthesis of this compound itself, the benzyloxy group offers opportunities for further functionalization in more complex syntheses. For example, the bromine substituent on a 3-bromobenzyl group can serve as a handle for metal-catalyzed coupling reactions, allowing for the introduction of additional functionalities to the aromatic ring. vulcanchem.com This highlights the versatility of the benzyloxy moiety as a platform for creating more intricate molecular structures. vulcanchem.com
Chemoenzymatic Synthesis Approaches for Related Malonates
Chemoenzymatic synthesis combines chemical and enzymatic methods to achieve specific transformations. While direct chemoenzymatic synthesis of this compound is not extensively detailed in the provided context, related approaches for other malonates offer valuable insights.
For instance, lipases, such as the one from Candida antarctica, have been used for the regioselective enzymatic introduction of a benzylmalonyl group onto flavonoid glycosides. nih.gov This is followed by a chemical step, hydrogenolysis, to remove the benzyl group. nih.gov Another example involves the lipase-catalyzed hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate to produce an optically active malonate derivative. tandfonline.com This demonstrates the potential of enzymes to introduce chirality and perform selective transformations on malonate structures.
Furthermore, porcine liver esterase (PLE) and rabbit liver esterase (RLE) have been utilized in the asymmetric hydrolysis of diethyl α-alkyl-α-(benzyloxycarbonylamino)malonates to yield enantiomerically enriched products. jst.go.jp These examples underscore the growing importance of chemoenzymatic strategies in the synthesis of complex and stereochemically defined malonate derivatives.
Mechanistic Investigations and Reactivity Studies of Diethyl 2 Benzyloxy Malonate
Exploration of the Acidity of the Methylene (B1212753) Proton and Carbanion Formation
The carbon atom situated between the two carbonyl groups in malonate esters exhibits notable acidity. wikipedia.org In diethyl malonate, the methylene (-CH2-) group is flanked by two electron-withdrawing ester functionalities, which significantly increases the acidity of its protons compared to standard alkanes. wikipedia.org The pKa of diethyl malonate is approximately 13.5 in water, indicating that it can be readily deprotonated by a suitable base to form a stabilized carbanion, often referred to as an enolate. lookchem.com
The stability of this conjugate base is attributed to the delocalization of the negative charge across the oxygen atoms of both carbonyl groups through resonance. wikipedia.orgsiue.edu This delocalization effectively distributes the electron density, making the formation of the carbanion energetically favorable. siue.edu
Table 1: pKa Values of Selected Active Methylene Compounds
| Compound | pKa (in DMSO) | Reference |
| Diethyl Malonate | 16.4 | mdpi.com |
| Dimethyl Malonate | 15.9 | mdpi.com |
| Benzylphenyl-ketone | 17.7 | mdpi.com |
This table provides context for the acidity of compounds with active methylene groups.
Nucleophilic Reactivity of Malonate Anions
The carbanion generated from deprotonating a malonate ester is a potent C-nucleophile. siue.eduuobabylon.edu.iq This nucleophilicity is central to its utility in carbon-carbon bond-forming reactions. uomustansiriyah.edu.iq The malonate anion can participate in a wide array of transformations, including nucleophilic substitution (SN2) reactions with alkyl halides and Michael additions to α,β-unsaturated systems. uobabylon.edu.iquomustansiriyah.edu.iq
A prominent example of this reactivity is the Michael addition of the diethyl malonate anion to nitroolefins. metu.edu.tr In these reactions, the stabilized carbanion adds to the β-carbon of the nitroalkene, a powerful electron-withdrawing group, to form a new C-C bond. metu.edu.tr Similarly, the anions of 1,3-dicarbonyl compounds, including diethyl malonate, have been shown to react with conjugated nitrosoalkenes, demonstrating the broad scope of their nucleophilic character. beilstein-journals.org The reaction of the diethyl malonate carbanion with α-chlorooximes, which generate nitrosoalkenes in situ, yields the corresponding addition products. beilstein-journals.org
The synthesis of C-2 substituted malonates, such as diethyl 2-(benzyloxy)-2-isopropylmalonate, also hinges on the nucleophilic character of a malonate anion. tandfonline.com In this synthesis, a precursor malonate is first deprotonated to form the enolate, which is subsequently alkylated. tandfonline.com This underscores the fundamental role of the malonate carbanion as a key intermediate in building more complex substituted derivatives.
Electrophilic Character of Carbonyl Centers
While the α-carbon of diethyl 2-(benzyloxy)malonate is nucleophilic after deprotonation, the carbonyl carbons of the two ester groups are inherently electrophilic. chemie-brunschwig.chthermofisher.com This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbonyl carbon, rendering it susceptible to attack by nucleophiles.
This reactivity is characteristic of esters and other carboxylic acid derivatives. chemie-brunschwig.ch A relevant example is the enzyme-catalyzed hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate, a compound structurally similar to the title molecule. tandfonline.com In this process, a lipase (B570770) enzyme facilitates the hydrolysis of one of the ester groups to yield the corresponding monoacid, ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate. tandfonline.com The enzymatic reaction proceeds via nucleophilic attack of a serine residue in the enzyme's active site on one of the electrophilic carbonyl centers of the malonate substrate. This demonstrates the accessibility of the carbonyl centers to nucleophilic attack, a key aspect of their chemical reactivity. tandfonline.com
Decarboxylation Pathways of Substituted Malonates
Substituted malonic esters are well-known to undergo decarboxylation, a reaction that involves the loss of one of the carboxyl groups as carbon dioxide. The most common method for the dealkoxycarbonylation of malonate esters is the Krapcho reaction. semanticscholar.orgorganic-chemistry.org This procedure typically involves heating the malonate ester in a wet dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), often with an added salt like sodium chloride, lithium chloride, or sodium cyanide. semanticscholar.orgumich.edu
The mechanism of the Krapcho decarboxylation can vary depending on the specific substrate and reaction conditions. semanticscholar.org One major pathway involves the nucleophilic attack of the anion (e.g., Cl⁻) on the α-carbon of one of the ester groups, leading to the cleavage of the alkyl-oxygen bond and formation of an alkyl halide. The resulting carboxylate intermediate then undergoes decarboxylation upon heating to yield the final monoester product. semanticscholar.org
Alternatively, under aqueous conditions, the reaction can proceed through saponification (hydrolysis) of one or both ester groups to form a malonic acid derivative. β-Keto acids and malonic acids are thermally unstable and readily lose CO₂ upon heating, leading to the product. semanticscholar.org For example, the conversion of a substituted diethyl malonate to its corresponding ethyl ester can be achieved by heating with NaCl and water in DMSO. semanticscholar.org This method is robust and tolerates a wide variety of functional groups within the substrate. semanticscholar.orgumich.edu While a specific decarboxylation of this compound is not detailed in the provided sources, it would be expected to follow these established pathways for substituted malonates.
Table 2: Representative Conditions for Krapcho-type Decarboxylation
| Substrate Type | Reagents & Conditions | Product | Reference |
| Mono-substituted malonate | DMSO, NaCl, H₂O, 137-148°C | β-cyano ester | semanticscholar.org |
| Aziridinyl malonate | NaCN, aq. DMSO, 110°C | β-amino ester | semanticscholar.orgumich.edu |
| Diethyl malonate derivative | LiCl, H₂O, DMSO, 160°C | Substituted monoester | umich.edu |
Applications of Diethyl 2 Benzyloxy Malonate in Complex Organic Synthesis
Building Block for Advanced Organic Scaffolds
The structure of diethyl 2-(benzyloxy)malonate makes it an excellent precursor for elaborate molecular frameworks. The benzyloxy group serves as a protecting group for a hydroxyl function, which can be revealed later in a synthetic sequence, adding to the compound's versatility.
A notable application is in the synthesis of diethyl 2-(benzyloxy)-2-isopropylmalonate. In this process, the starting material, diethyl 2-isopropylmalonate, is first oxidized and then subjected to alcoholysis to yield diethyl 2-hydroxy-2-isopropylmalonate. This intermediate is then treated with benzyl (B1604629) bromide in the presence of a base like sodium hydride (NaH) to afford the final benzyloxy-substituted product. tandfonline.com This multi-step synthesis highlights how the benzyloxy group is strategically introduced to create more complex, substituted malonate esters. These structures can be key intermediates in the synthesis of larger molecules, including natural products and their analogues. For instance, the resulting chiral monoester, ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, is a crucial intermediate for synthesizing the side chain of ergopeptines. tandfonline.com
The synthesis of diethyl 2,2-bis((benzyloxy)methyl)malonate further illustrates the utility of introducing benzyloxy groups to a malonate core. sigmaaldrich.com This compound, with two benzyloxymethyl substituents, provides a scaffold with multiple points for further functionalization, demonstrating the role of benzyloxy-substituted malonates in building complex and sterically hindered molecular environments.
Precursor in Heterocyclic Compound Synthesis
This compound and its derivatives are instrumental in the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.
One significant application involves the synthesis of quinoline (B57606) derivatives. The synthesis of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate utilizes diethyl 2-(ethoxymethylene)malonate, a related malonate derivative, which reacts with 3-chloro aniline (B41778). rsc.org This quinoline carboxylate can then be further elaborated. While this example does not directly use this compound, it demonstrates the general strategy of using substituted malonates for building quinoline rings. A more direct application involves the synthesis of 8-benzyloxy-quinolinone derivatives, where the benzyloxy group is present on the aniline starting material and is carried through the synthesis, ultimately becoming a key feature of the final heterocyclic product. rsc.org
Another example is the synthesis of Thio-Ibo analogues, which are heterocyclic amino acids. The synthesis involves reactions on 4-halogenated 3-benzyloxyisothiazolols, where the benzyloxy group plays a crucial role. researchgate.net The amino acid moiety is introduced later using 2-(N-tert-butoxycarbonylimino)malonic acid diethyl ester, showcasing how benzyloxy-containing heterocycles can be combined with malonate derivatives to build complex targets. researchgate.net Furthermore, Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates leads to the formation of tetrahydroquinolinedicarboxylates. clockss.org In this synthesis, a benzyloxycarbonyl (Cbz) group can be used to protect the amine, forming an N-Cbz protected malonate derivative, which then undergoes cyclization to form the quinoline core. clockss.org
Contribution to the Synthesis of Substituted Carboxylic Acids
The malonic ester synthesis is a classic and reliable method for preparing substituted carboxylic acids, and this compound can be employed in variations of this fundamental transformation. pearson.comlibretexts.org The general principle involves the alkylation of the acidic α-carbon of the malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a carboxylic acid. pearson.comlibretexts.org
When using a substituted malonate like this compound, the benzyloxy group remains on the α-carbon throughout the sequence. After hydrolysis and decarboxylation, the resulting product would be a 2-benzyloxy-substituted carboxylic acid. The benzyl group can then be removed via hydrogenolysis if the corresponding α-hydroxy acid is the desired target.
In a specific example, di-tert-butyl malonate, a related dialkyl malonate, is alkylated with (S)-1-benzyloxypropan-2-ol tosylate. The resulting alkylated malonic ester is then hydrolyzed and decarboxylated to produce (S)-4-benzyloxy-3-methyl-butanoic acid. nih.gov This demonstrates how a benzyloxy-containing substrate can be used in a malonic ester-type synthesis to create a chiral carboxylic acid where the benzyloxy group is a key part of the final molecular structure. nih.gov
| Starting Malonate Derivative | Key Reagents | Final Carboxylic Acid Product |
| Diethyl malonate | 1. Sodium ethoxide 2. Alkyl halide 3. HCl, H₂O, heat | Substituted acetic acid |
| Di-tert-butyl malonate | 1. Base (e.g., NaH) 2. (S)-1-benzyloxypropan-2-ol tosylate 3. Acid/heat | (S)-4-benzyloxy-3-methyl-butanoic acid nih.gov |
Role in Multi-component and Domino Reaction Sequences
Multi-component and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. pageplace.debeilstein-journals.org Malonate derivatives are often key participants in these reactions due to the reactivity of their α-carbon.
While direct examples involving this compound are not prevalent, related structures demonstrate the potential of this class of compounds. For instance, a three-component reaction has been developed using an aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by an organocatalyst. bldpharm.com This reaction proceeds through a Morita-Baylis-Hillman reaction followed by a Michael addition of the dialkyl malonate to form a highly functionalized product. bldpharm.com
In another example, highly substituted trans-hydrindanes were synthesized via a three-component coupling of 1,3-diethyl 2-(2-oxopropylidene)propanedioate and two different α,β-unsaturated aldehydes. lookchem.com This process involves two sequential domino reactions catalyzed by a single chiral organocatalyst. lookchem.com A novel four-component domino reaction for synthesizing multifunctionalized tricyclo[6.2.2.0¹,⁶]dodecane derivatives has also been discovered, showcasing the power of these reactions to rapidly build molecular complexity. nih.gov These examples establish the principle that functionalized malonates are excellent candidates for designing complex multi-component and domino reaction sequences. The benzyloxy group in this compound would offer an additional functional handle for such transformations, serving as a protected alcohol that could participate in or be unmasked after the main cascade.
Utilization in the Preparation of Amino Acid Derivatives
Substituted malonates are cornerstone reagents for the synthesis of amino acids and their derivatives. The benzyloxycarbonyl (Cbz or Z) group is a common nitrogen-protecting group in peptide chemistry, and malonates bearing this group are particularly useful.
Diethyl 2-(benzyloxycarbonylamino)malonate is a key precursor for various amino acid derivatives. ambeed.comprepchem.com It can be synthesized and subsequently alkylated at the α-carbon. Hydrolysis and decarboxylation then lead to the formation of α-amino acids with the nitrogen atom protected by the Cbz group. This protected amino acid can then be used in peptide synthesis. For example, diethyl 2-benzyl-2-(tert-butoxycarbonylamino)malonate is synthesized by reacting the Boc-protected aminomalonate with sodium ethoxide and benzyl bromide. beilstein-journals.org
A specific synthesis involves the reaction of diethyl 2-aminomalonate hydrochloride with N-(benzyloxycarbonyl)glycine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to produce diethyl 2-[[N-(benzyloxycarbonyl)glycyl]amino]malonate. This compound serves as a building block for dipeptides. Furthermore, syntheses of unnatural α-amino esters often proceed through substituted malonates. A common route involves a Knoevenagel condensation of diethyl malonate with an aldehyde, followed by reduction, oximation, and finally reduction of the oxime to an amine. When a benzyloxy-substituted aldehyde, such as 4-(benzyloxy)benzaldehyde (B125253), is used, the resulting product is an amino ester with a benzyloxy group in the side chain, demonstrating an indirect route to benzyloxy-functionalized amino acid derivatives starting from diethyl malonate.
| Malonate Precursor | Application | Resulting Product |
| Diethyl 2-(benzyloxycarbonylamino)malonate | Alkylation, hydrolysis, decarboxylation | Cbz-protected α-amino acids ambeed.comprepchem.com |
| Diethyl 2-aminomalonate hydrochloride | Coupling with N-(benzyloxycarbonyl)glycine | Diethyl 2-[[N-(benzyloxycarbonyl)glycyl]amino]malonate |
| Diethyl malonate | Reaction with 4-(benzyloxy)benzaldehyde and subsequent steps | Ethyl 3-(4-(benzyloxy)phenyl)amino ester derivative |
Research on Diethyl 2 Benzyloxy Malonate Derivatives and Analogues
Synthesis and Reactivity of Alkyl-Substituted Benzyloxy Malonates
The introduction of alkyl groups at the C2 position of the benzyloxy malonate core significantly influences its reactivity and provides a pathway to a diverse range of substituted molecules.
Diethyl 2-(benzyloxy)-2-methylmalonate:
The synthesis of diethyl 2-(benzyloxy)-2-methylmalonate can be achieved through the benzylation of diethyl methylmalonate. Diethyl 2-((benzyloxy)methyl)malonate is a known intermediate in the chemoenzymatic synthesis of (R)-(-)-chlozolinate. chemicalbook.com
Diethyl 2-(benzyloxy)-2-isopropylmalonate:
The synthesis of diethyl 2-(benzyloxy)-2-isopropylmalonate involves the reaction of diethyl 2-isopropylmalonate with benzyl (B1604629) bromide. tandfonline.com Specifically, diethyl 2-isopropylmalonate is treated with sodium hydride in N,N-dimethylformamide to form the corresponding enolate. Subsequent reaction with benzyl bromide yields the target compound. tandfonline.com This product serves as a precursor for the enantiomerically pure ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a key intermediate for the side chain of ergopeptines, via lipase-catalyzed hydrolysis. tandfonline.com
The general strategy for alkylating malonic esters involves deprotonation with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the C-alkylated product. libretexts.orglibretexts.org This classical approach allows for the introduction of various primary and secondary alkyl groups. nih.gov For instance, alkylation has been successfully performed using primary aliphatic alkyl halides, activated halides like allyl and benzyl bromide, and even secondary alkyl halides, albeit with longer reaction times. nih.gov
Table 1: Alkyl-Substituted Benzyloxy Malonates
| Compound Name | Structure | Key Synthesis Method |
| Diethyl 2-(benzyloxy)-2-methylmalonate | Diethyl methylmalonate is benzylated. | Benzylation of diethyl methylmalonate. |
| Diethyl 2-(benzyloxy)-2-isopropylmalonate | Diethyl 2-isopropylmalonate is reacted with benzyl bromide in the presence of a base. | Alkylation of diethyl 2-isopropylmalonate. tandfonline.com |
Exploration of Aryl-Substituted Benzyloxy Malonates
The introduction of aryl groups onto the malonate backbone has been explored, leading to compounds with potential applications in medicinal chemistry and materials science.
Dimethyl 2-(2-(benzyloxy)-4-methoxyphenyl)malonate:
A notable example is the synthesis of dimethyl 2-(2-(benzyloxy)-4-methoxyphenyl)malonate. This compound has been synthesized via a palladium-catalyzed α-arylation of dimethyl malonate with o-alkoxybromobenzenes. thieme-connect.com The reaction resulted in an 83% yield of the desired product, which was characterized as a yellow solid. thieme-connect.com
This palladium-catalyzed approach represents a significant method for forming carbon-carbon bonds between an aryl group and the α-carbon of a malonate. Other related aryl-substituted malonates, such as Dimethyl 2-(2,4-bis(benzyloxy)phenyl)malonate and Dimethyl 2-(6-(benzyloxy)benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)malonate, have also been synthesized using similar palladium-catalyzed methodologies. thieme-connect.com
Table 2: Aryl-Substituted Benzyloxy Malonates
| Compound Name | Structure | Synthesis Method | Yield |
| Dimethyl 2-(2-(benzyloxy)-4-methoxyphenyl)malonate | Dimethyl malonate is arylated with an o-alkoxybromobenzene. | Palladium-catalyzed α-arylation. thieme-connect.com | 83% thieme-connect.com |
| Dimethyl 2-(2,4-bis(benzyloxy)phenyl)malonate | Dimethyl malonate is arylated with an o-alkoxybromobenzene. | Palladium-catalyzed α-arylation. thieme-connect.com | 53% thieme-connect.com |
| Dimethyl 2-(6-(benzyloxy)benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)malonate | Dimethyl malonate is arylated with an o-alkoxybromobenzene. | Palladium-catalyzed α-arylation. thieme-connect.com | 71% thieme-connect.com |
Modifications of the Ester Groups within the Malonate Framework
Modifying the ester groups of benzyloxy malonates offers another avenue for creating structural diversity. One common approach is the partial hydrolysis of the diester to a monoester. This can be challenging due to the potential for complete hydrolysis or decarboxylation.
Studies have shown that selective mono-hydrolysis can be achieved under controlled conditions. For instance, half-saponification of a diethyl 2-acyl(or 2-benzyloxycarbonyl)amino-2-alkyl(or 2-aralkyl)malonate can yield the corresponding DL-monoester in good yield. researchgate.net Another strategy involves the use of Meldrum's acid derivatives, which can be opened with an alcohol to produce monoesters. This method has been used to prepare isopropyl and benzyl ester derivatives. nih.gov
Furthermore, transesterification reactions provide a route to modify the ester groups. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene/lithium bromide (DBU/LiBr) can facilitate transesterification.
Table 3: Research on Ester Group Modifications
| Modification Strategy | Description | Example Application |
| Partial Hydrolysis (Saponification) | One of the two ester groups is selectively hydrolyzed to a carboxylic acid. | Half-saponification of a diethyl 2-acylamino-2-alkylmalonate to a DL-monoester. researchgate.net |
| Meldrum's Acid Route | A substituted Meldrum's acid is opened with an alcohol to form a monoester. | Preparation of isopropyl and benzyl ester derivatives of benzyl-substituted malonates. nih.gov |
| Transesterification | The alkoxy group of the ester is exchanged for a different one. | DBU/LiBr mediated transesterification. |
Heteroatom-Containing Benzyloxy Malonate Analogues
The incorporation of heteroatoms, particularly nitrogen, into the benzyloxy malonate structure leads to valuable building blocks for the synthesis of amino acids and other biologically relevant molecules.
Diethyl 2-(benzyloxycarbonylamino)malonate:
Diethyl 2-(benzyloxycarbonylamino)malonate is a key reagent in organic synthesis and pharmaceutical research. lookchem.com It is synthesized by reacting diethyl 2-aminomalonate hydrochloride with benzyloxycarbonyl chloride. prepchem.com This compound serves as a versatile building block, undergoing reactions such as nucleophilic substitution and condensation to produce a variety of organic compounds. lookchem.com For example, it is used in the synthesis of pharmaceutical intermediates. lookchem.com N-alkylation of diethyl acetamidomalonate, a related compound, followed by C-alkenylation and ring-closing metathesis, has been employed to create cyclic amino acid derivatives. researchgate.net
Table 4: Heteroatom-Containing Benzyloxy Malonate Analogues
| Compound Name | Structure | Synthesis Method | Key Application |
| Diethyl 2-(benzyloxycarbonylamino)malonate | Diethyl 2-aminomalonate hydrochloride is reacted with benzyloxycarbonyl chloride. | Acylation of diethyl 2-aminomalonate. prepchem.com | Building block for organic synthesis and pharmaceutical intermediates. lookchem.com |
Advanced Spectroscopic and Structural Elucidation of Diethyl 2 Benzyloxy Malonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For diethyl 2-(benzyloxy)malonate, both ¹H and ¹³C NMR are fundamental in confirming its molecular structure.
The ¹H NMR spectrum of this compound presents distinct signals that correspond to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.27-7.46 ppm. The benzylic protons (-OCH₂Ph) show a characteristic singlet at approximately δ 5.11 ppm. The methine proton (-CH) of the malonate core is observed as a singlet around δ 4.57 ppm. The methylene (B1212753) protons of the two ethyl ester groups are represented by a quartet near δ 4.15-4.25 ppm, resulting from coupling with the adjacent methyl protons. These methyl protons, in turn, appear as a triplet at approximately δ 1.24 ppm.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.27-7.46 | m | - |
| Benzylic (-OCH₂Ph) | 5.11 | s | - |
| Methine (-CH) | 4.57 | s | - |
| Methylene (-OCH₂CH₃) | 4.15-4.25 | q | 7.2 |
| Methyl (-OCH₂CH₃) | 1.24 | t | 7.2 |
The ¹³C NMR spectrum provides further confirmation of the structure of this compound by detailing the carbon skeleton. The carbonyl carbons of the diethyl ester groups are typically found at the most downfield region, around δ 166.9 ppm. The aromatic carbons of the benzyl group show signals between δ 127.4 and 137.1 ppm. The benzylic carbon (-OCH₂Ph) resonates at approximately δ 72.89 ppm, while the methine carbon of the malonate is observed around δ 77.51 ppm. The methylene carbons of the ethyl groups appear near δ 61.6 ppm, and the methyl carbons give a signal at about δ 13.9 ppm.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 166.92 |
| Aromatic (C₆H₅) | 127.4-137.1 |
| Benzylic (-OCH₂Ph) | 72.89 |
| Methine (-CH) | 77.51 |
| Methylene (-OCH₂CH₃) | 61.6 |
| Methyl (-OCH₂CH₃) | 13.9 |
While specific 2D NMR data for this compound is not extensively detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl groups. An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbons, for instance, linking the proton signal at δ 4.57 ppm to the carbon signal at δ 77.51 ppm, thus definitively assigning the methine group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For a related compound, dimethyl 2-(benzyloxy)malonate, the calculated mass for the molecular ion [M]⁺ was reported as C₁₁H₁₃F₃O₃ with a value of 250.0817, which was in agreement with the found value. rsc.org This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is a characteristic "fingerprint" of the molecule. For 2-substituted diethyl malonates, a common fragmentation pathway is the loss of the entire diethyl malonate moiety, which has a mass of 159 g/mol . mdpi.com Another characteristic fragmentation is the loss of an ethoxy group (-OCH₂CH₃), resulting in a peak at m/z corresponding to [M-45]⁺. newdrugapprovals.org For compounds containing a benzyl group, a prominent peak at m/z 91 is often observed, corresponding to the stable tropylium (B1234903) ion (C₇H₇⁺), formed by the cleavage of the benzylic bond. newdrugapprovals.org The molecular ion peak [M]⁺ for diethyl benzylmalonate, a structurally similar compound, is observed at m/z 250. newdrugapprovals.org
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the ester carbonyl groups, the ether linkage, and the aromatic ring.
The key functional groups in this compound and their anticipated IR absorption ranges are detailed in the table below. The presence of two ester groups is likely to result in a strong, characteristic carbonyl absorption. The benzyloxy group will contribute absorptions from the C-O-C ether linkage and the aromatic C-H and C=C bonds of the benzene (B151609) ring.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1750 - 1730 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| C-O-C (Ether) | Stretch | 1150 - 1085 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
The precise positions of these peaks can be influenced by the electronic environment within the molecule. The analysis of an experimental IR spectrum is essential for the definitive identification and confirmation of these functional groups.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
As of the latest review of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions are not available for this specific compound.
However, the utility of XRD in elucidating the structures of similar malonate derivatives is well-documented. For example, the crystal structure of diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate has been determined, revealing its molecular conformation and intermolecular interactions. iucr.org In another example, structural studies on diethyl (2,3,4,5-tetrafluorobenzoyl)malonate using XRD have shown that the compound adopts a planar conformation in the solid state.
Should single crystals of this compound become available, an XRD analysis would provide invaluable insights. The expected data from such an analysis is outlined in the hypothetical table below, based on the type of information typically reported in crystallographic studies.
Table 2: Illustrative Crystal Data and Structure Refinement Parameters for a Malonate Derivative
| Parameter | Example Value |
| Empirical formula | C₂₀H₂₂O₅S |
| Formula weight | 374.44 |
| Temperature | 293 K |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 8.1680 (2) Åb = 16.4046 (4) Åc = 28.8651 (7) Å |
| Volume | 3867.72 (16) ų |
| Z | 8 |
| Density (calculated) | 1.284 Mg/m³ |
| Absorption coefficient | 0.19 mm⁻¹ |
| F(000) | 1584 |
| Crystal size | 0.25 × 0.22 × 0.19 mm |
| Theta range for data collection | 2.05 to 26.00° |
| Reflections collected | 35690 |
| Independent reflections | 3695 [R(int) = 0.053] |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.145 |
| R indices (all data) | R1 = 0.065, wR2 = 0.162 |
| Data presented is for Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate for illustrative purposes. iucr.org |
A future X-ray diffraction study on this compound would be a significant contribution to the chemical community, providing a definitive structural model and facilitating a deeper understanding of its chemical behavior.
Theoretical and Computational Studies of Diethyl 2 Benzyloxy Malonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For diethyl 2-(benzyloxy)malonate, DFT calculations are instrumental in determining its optimized molecular geometry and electronic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This results in the prediction of bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. bldpharm.commdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. bldpharm.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyloxy group and the oxygen atoms of the ester functionalities, which are capable of donating electrons. Conversely, the LUMO is anticipated to be distributed over the carbonyl groups of the malonate ester, which can accept electrons. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions. nih.gov
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Description | Expected Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. csic.es The calculated chemical shifts, when compared with experimental NMR data, can help confirm the proposed molecular structure and provide insights into the electronic environment of the atoms.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bldpharm.comtesisenred.net The MEP surface is colored according to the electrostatic potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. bldpharm.com Green areas represent regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the ether linkage, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly the acidic α-hydrogen of the malonate moiety.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govntu.ac.uktdx.cat The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.
Table 2: Hirshfeld Surface Analysis Data for this compound
| Interaction Type | Description | Expected Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms | Typically a large percentage due to the abundance of hydrogen atoms on the molecular surface. |
| O···H/H···O | Interactions involving oxygen and hydrogen atoms | Significant contribution expected due to the presence of C-H···O hydrogen bonds involving the ester and ether oxygen atoms. |
| C···H/H···C | Interactions involving carbon and hydrogen atoms | Moderate contribution, representing weaker van der Waals forces. |
| C···C | Interactions between carbon atoms | Possible π-π stacking interactions involving the benzyl (B1604629) group. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using DFT, is a powerful approach to elucidate the mechanisms of chemical reactions. This involves calculating the potential energy surface for a proposed reaction pathway, identifying transition states, and determining activation energies. For reactions involving this compound, such as its synthesis via the malonic ester synthesis or its participation in alkylation or condensation reactions, computational modeling can provide detailed mechanistic insights. libretexts.orgnih.gov
For example, in the alkylation of this compound, DFT calculations could model the deprotonation step to form the enolate, followed by the nucleophilic attack on an alkyl halide. The calculated energy barriers for each step would help in understanding the reaction kinetics and the factors influencing the reaction's feasibility and outcome.
Conformational Analysis and Energy Minimization
This compound is a flexible molecule with several rotatable bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. wikipedia.org This analysis is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search for low-energy conformers. csic.es By rotating the single bonds in the molecule and calculating the energy of each resulting conformer, a potential energy surface can be generated. The global minimum on this surface corresponds to the most stable conformation of the molecule. wikipedia.org For this compound, this analysis would identify the most likely three-dimensional structures of the molecule in different environments.
Catalytic Transformations Involving Diethyl 2 Benzyloxy Malonate
Organocatalysis in Stereoselective Transformations
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. For substrates like diethyl 2-(benzyloxy)malonate, organocatalysts are particularly effective in directing stereoselective additions.
Enantioselective Michael Additions with Bifunctional Organocatalysts
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. When applied to malonates, this reaction creates products with significant synthetic potential. Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., tertiary amine) moiety, are exceptionally effective in this context. They activate both the nucleophile and the electrophile simultaneously, facilitating the reaction with high stereocontrol.
While specific studies on this compound are not extensively documented, the reactivity of the closely related diethyl malonate serves as an excellent model. Research has shown that chiral bifunctional organocatalysts bearing a thiourea (B124793) and a tertiary amino group can catalyze the Michael reaction of malonates to nitroolefins, yielding adducts with high yields and enantioselectivities (up to 95% yield and 93% ee). nih.gov
In a representative study, a 2-aminoDMAP/urea organocatalyst was employed for the Michael addition of diethyl malonate to various trans-β-nitroolefins. metu.edu.trmetu.edu.tr The catalyst, used at a 5 mol% loading in toluene (B28343) at room temperature, afforded the desired products in high yields (65-95%) and excellent enantioselectivities (80-99% ee). metu.edu.trmetu.edu.tr Similarly, cinchona alkaloid derivatives, such as those incorporating a thiourea group, have been identified as highly effective bifunctional catalysts for the addition of malonate esters to nitroolefins. rsc.org These catalysts operate by deprotonating the malonate with the basic amine site while the thiourea moiety activates the nitroolefin electrophile through hydrogen bonding.
| Catalyst Type | Michael Acceptor | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-aminoDMAP/urea | trans-β-nitrostyrene | Toluene | High (up to 95%) | 94% | metu.edu.trmetu.edu.tr |
| Cinchonine-Thiourea Derivative | β-nitrostyrene | Not specified | High | High | rsc.org |
| Thiourea/Tertiary Amine | Nitroolefins | Not specified | Up to 95% | Up to 93% | nih.gov |
High-Pressure Organocatalysis
High-pressure conditions offer a unique method to accelerate sluggish reactions and influence selectivity. For organocatalytic transformations, applying high pressure can enhance reaction rates, particularly for less reactive substrates, without compromising the stereochemical outcome.
The enantioselective Michael-type addition of dialkyl malonates to less electrophilic acceptors, such as β-arylethenesulfonyl fluorides, benefits significantly from high pressure. acs.org While these reactions are slow and often incomplete at atmospheric pressure, the application of 9 kbar pressure dramatically improves efficiency. acs.org Using a chiral tertiary amino-thiourea catalyst at a loading of just 5 mol%, a series of chiral alkanesulfonyl fluorides were synthesized in high yields (up to 96%) and with excellent enantioselectivities (up to 92% ee). acs.org This demonstrates that high-pressure organocatalysis is a viable and powerful strategy for the functionalization of malonates like this compound with challenging electrophiles. acs.org
| Substrates | Catalyst | Pressure | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Dialkyl Malonates + β-Arylethenesulfonyl Fluorides | Tertiary Amino-Thiourea | 9 kbar | Up to 96% | Up to 92% | acs.org |
| Diethyl Malonate + β-Arylethenesulfonyl Fluoride | Thiourea Derivative (20 mol%) | Atmospheric | 55% (after 14 days) | 81% | acs.org |
Transition Metal Catalysis in Functionalization Reactions
Transition metal catalysis, particularly with palladium, provides a robust platform for the functionalization of this compound through cross-coupling reactions, enabling the formation of new C-C bonds with high efficiency.
Palladium-Catalyzed Arylation Reactions
The α-arylation of malonic esters is a fundamental transformation for synthesizing compounds with an aryl group attached to a quaternary carbon center. Palladium catalysis is the premier method for achieving this transformation. The reaction typically involves the coupling of an aryl halide with the malonate enolate. The choice of ligand is critical for an effective catalytic cycle.
Research has demonstrated that sterically hindered phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are highly effective for the palladium-catalyzed arylation of diethyl malonate with a wide range of aryl bromides and chlorides. nih.gov This methodology is general, accommodating electron-rich, electron-poor, and sterically hindered aryl halides. nih.gov One-pot procedures have also been developed where diethyl malonate is first arylated and then subsequently alkylated, providing a streamlined route to α-aryl-α-alkyl malonates. nih.gov In some cases, palladium-catalyzed arylation can be followed by an in situ dealkoxycarbonylation to yield aryl acetates directly from aryl halides and a malonate. rsc.org
| Aryl Halide | Catalyst System (Pd Source/Ligand) | Base | Outcome | Reference |
|---|---|---|---|---|
| Aryl Bromides/Chlorides | Pd(OAc)₂ / P(t-Bu)₃ | NaH, Cs₂CO₃ | General and efficient arylation of diethyl malonate | nih.gov |
| Aryl Bromides/Chlorides | Pd(OAc)₂ / (1-Ad)P(t-Bu)₂ | NaH, Cs₂CO₃ | Effective for various electron-rich and electron-poor substrates | nih.gov |
| Aryl Halides | Pd Catalyst | Cs₂CO₃ | One-pot arylation and in situ dealkoxycarbonylation | rsc.org |
Palladium-Catalyzed Three-Component C–C Bond Forming Reactions
Three-component reactions are highly valued for their ability to rapidly build molecular complexity from simple starting materials in a single step. Palladium catalysis enables novel three-component couplings involving malonates.
A notable example is the dearomative three-component C-C bond formation involving bromoarenes, diazo compounds, and malonates. researchgate.net In this process, a benzyl-palladium intermediate is generated, which then reacts with the malonate nucleophile. researchgate.net This strategy transforms flat aromatic precursors into three-dimensional alicyclic molecules, showcasing the power of combining palladium catalysis with malonate chemistry to access complex structures efficiently. researchgate.net Other palladium-catalyzed three-component reactions can involve the coupling of glyoxylic acid, sulfonamides, and arylboronic acids to form α-arylglycine derivatives. frontiersin.org
Microwave-Assisted Catalytic Approaches
Microwave irradiation has become a standard technique in modern organic synthesis to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govfrontiersin.org This is due to the efficient and rapid heating of the reaction mixture. nih.govfrontiersin.org
Microwave-assisted organic synthesis (MAOS) is applicable to a wide range of catalytic processes. For instance, the benzylation of diethyl malonate under phase transfer catalysis (PTC) conditions is significantly enhanced by microwave irradiation. medcraveonline.com The combination of microwave heating and PTC promotes the selective monobenzylation of diethyl malonate with benzyl (B1604629) chloride. medcraveonline.com Solvent- and catalyst-free microwave-assisted methods have also been developed for the decarboxylation of malonic acid derivatives, which are typically formed from the hydrolysis of the corresponding esters. scirp.org This process is efficient, environmentally friendly, and can be completed in minutes. scirp.org The application of microwaves to heterogeneous catalysis shows significant promise, where solid catalysts can act as excellent microwave absorbers, creating localized high-temperature zones that dramatically increase reaction rates. frontiersin.org
| Reaction Type | Substrates | Catalyst/Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Benzylation | Diethyl Malonate + Benzyl Chloride | Phase Transfer Catalyst (TEBAC) / MW | Promotes selective monobenzylation | medcraveonline.com |
| Decarboxylation | Malonic Acid Derivatives | Solvent- and catalyst-free / MW (200 W) | Rapid (3-10 min), high purity, environmentally friendly | scirp.org |
| General Heterogeneous Catalysis | Various | Solid Catalysts / MW | Significant rate enhancement due to localized heating | frontiersin.org |
Biocatalysis and Enzymatic Approaches
The application of biocatalysis in organic synthesis offers a green and efficient alternative to traditional chemical methods for the transformation of complex molecules. In the context of this compound and its derivatives, enzymatic and microbial systems have been explored for stereoselective reactions, capitalizing on the high specificity of biological catalysts. These approaches are particularly valuable for creating chiral molecules, which are crucial building blocks in the pharmaceutical industry.
Lipase-Catalyzed Hydrolysis for Enantiomeric Resolution
Lipases are a class of enzymes that have found widespread use in the enantioselective hydrolysis of esters. While direct studies on the lipase-catalyzed hydrolysis of this compound are not extensively documented in the reviewed literature, significant research on structurally similar compounds, such as diethyl 2-(benzyloxy)-2-isopropylmalonate, provides valuable insights into the potential of this method.
In a notable study, the enantiomerically pure monoester, ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, was synthesized through the hydrolysis of the corresponding diester catalyzed by immobilized Candida antarctica lipase (B570770) B (Novozym 435). researchgate.nettandfonline.comnih.gov This process serves as a key step in the synthesis of the side chain of ergopeptides. The enzymatic hydrolysis demonstrated high efficiency and enantioselectivity under mild conditions.
The research team screened various lipases and found that Novozym 435 exhibited excellent enantioselectivity and provided a good yield. tandfonline.com The optimization of reaction parameters was crucial for the success of the resolution. The ideal conditions were determined to be a phosphate (B84403) buffer (pH 7.0) with 30% (v/v) DMSO as a co-solvent, at a temperature of 30 °C for 24 hours. tandfonline.com Under these optimized conditions, the hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate (0.2 mmol) with 20 mg of Novozym 435 resulted in the desired (R)-monoester with an impressive 99% enantiomeric excess (ee) and a 50% yield. tandfonline.com
The effect of temperature on the reaction was significant, with the highest activity and enantioselectivity observed at 30 °C. tandfonline.com Temperatures exceeding this optimum led to a sharp decrease in enantioselectivity, likely due to conformational changes in the enzyme's active site. tandfonline.com The use of a co-solvent like DMSO was essential to overcome the low solubility of the hydrophobic substrate in the aqueous buffer. tandfonline.com
The general procedure for this lipase-catalyzed hydrolysis involved dissolving the diester in a co-solvent, adding it to a phosphate buffer containing the lipase, and stirring the mixture for a set period. tandfonline.com After the reaction, the pH was adjusted to 2.0 with HCl, and the product was extracted with ethyl acetate (B1210297) for analysis by chiral HPLC. tandfonline.com
This successful enantiomeric resolution of a close analog highlights the potential of lipase-catalyzed hydrolysis as a viable method for producing chiral derivatives from this compound. The principles of enzyme selection, reaction condition optimization, and the use of co-solvents would be directly applicable.
Table 1: Lipase Screening for the Hydrolysis of Diethyl 2-(benzyloxy)-2-isopropylmalonate
| Lipase | Activity | Enantioselectivity |
|---|---|---|
| Novozym 435 | High | Excellent |
| Lipase AS | Moderate | - |
| Lipase G | Moderate | - |
| Lipase M | Moderate | - |
| RM IM | Moderate | - |
| TL IM | Low | - |
| Lipase PS | Low | - |
Data sourced from a study on a structurally similar compound. tandfonline.com
Microbial Reduction in Malonate Derivatization
Microbial transformations offer a powerful tool for the stereoselective reduction of functional groups in complex molecules. While specific studies on the microbial reduction of this compound were not identified in the surveyed literature, research on other malonate derivatives demonstrates the utility of this approach. These studies provide a framework for how microorganisms could be employed in the derivatization of this compound.
For instance, the microbial enantioselective reduction of (±)-diethyl 2-(3-oxocyclohexyl)malonate has been successfully demonstrated. researchgate.net In this work, a screening of twenty-four fungal strains was conducted to find a suitable biocatalyst. researchgate.net The majority of the tested microorganisms, including Absidia coerulea AM 93, preferentially reduced the (+)-isomer of the δ-ketoester to the corresponding (+)-trans δ-hydroxy ester with anti-Prelog selectivity. researchgate.net
The biotransformation conditions for Absidia coerulea AM 93 were optimized in terms of the growth medium, temperature, and pH to enhance the efficiency of the reduction. researchgate.net This optimization is a critical step in developing any microbial transformation process. The study also investigated the effect of various chemical additives on the biotransformation. researchgate.net Ultimately, this chemoenzymatic approach yielded both enantiomers of 2-oxabicyclo[3.3.1]nonan-3-one, valuable chiral building blocks. researchgate.net The process resulted in the isolation of (−)-diethyl 2-((S)-3-oxocyclohexyl)malonate with 98% ee and (+)-diethyl 2-((1R, 3R)-3-hydroxycyclohexyl)malonate with 99% ee. researchgate.net
Another example involves the microbial reduction of 4-benzyloxy-3-methanesulfonylamino-2′-bromoacetophenone by Spingomonas paucimobilis SC 16113. researchgate.net This biotransformation produced the corresponding (R)-alcohol with a high reaction yield of over 85% and an excellent optical purity of 99.5%. researchgate.net
These examples underscore the potential of using whole-cell microbial systems for the stereoselective reduction of keto or other reducible functional groups that could be present in derivatives of this compound. The screening of a diverse range of microorganisms, followed by the optimization of fermentation and reaction conditions, would be a standard strategy to develop a successful microbial reduction process for a given this compound derivative. Microbial biotransformation is a well-established method for generating structural diversity and introducing chirality into complex molecules. mdpi.com
Table 2: Examples of Microbial Reductions on Malonate Derivatives and Related Compounds
| Substrate | Microorganism | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| (±)-Diethyl 2-(3-oxocyclohexyl)malonate | Absidia coerulea AM 93 | (+)-Diethyl 2-((1R, 3R)-3-hydroxycyclohexyl)malonate | 99% | - |
| (±)-Diethyl 2-(3-oxocyclohexyl)malonate | Absidia coerulea AM 93 | (−)-Diethyl 2-((S)-3-oxocyclohexyl)malonate | 98% | - |
| 4-Benzyloxy-3-methanesulfonylamino-2′-bromoacetophenone | Spingomonas paucimobilis SC 16113 | (R)-alcohol | 99.5% | >85% |
Data compiled from studies on related malonate derivatives. researchgate.netresearchgate.net
Advanced Synthetic Strategies and Retrosynthetic Applications of Diethyl 2 Benzyloxy Malonate
Retrosynthetic Analysis as a −CH₂COOH Synthon Equivalent
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgwikidoc.org In this context, diethyl 2-(benzyloxy)malonate is a valuable synthetic equivalent for the −CH₂COOH (carboxymethyl) synthon. wikipedia.org
A synthon is an idealized fragment, often an ion, that results from a disconnection step in retrosynthetic analysis but may not be stable enough to exist in reality. egrassbcollege.ac.inyoutube.com A synthetic equivalent is a real chemical reagent that provides the desired synthon's reactivity. egrassbcollege.ac.inyoutube.com For instance, in the synthesis of phenylacetic acid, the nucleophilic "⁻COOH" synthon is generated from the cyanide anion (NaCN) as its synthetic equivalent. wikipedia.orgwikidoc.org
The use of this compound as a −CH₂COOH equivalent involves alkylation at the α-carbon, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a carboxylic acid. openochem.org The benzyloxy group can be removed via hydrogenolysis to reveal a hydroxyl group if needed. This strategy simplifies the synthesis of various carboxylic acids by providing a masked and easily functionalizable acetic acid unit.
Application in Cyclization Reactions (e.g., Quinolone Synthesis via Gould–Jacobs Approach)
The Gould-Jacobs reaction is a powerful method for synthesizing quinolines and their 4-hydroxy derivatives. wikipedia.org The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgablelab.eu The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the corresponding 4-hydroxyquinoline. wikipedia.org
This compound can be envisioned as a substrate in a modified Gould-Jacobs approach. While the classic reaction uses diethyl ethoxymethylenemalonate, the principles can be adapted. ablelab.eu The initial step would involve the reaction of an aniline with a derivative of this compound, likely after its conversion to an appropriate electrophile. The subsequent cyclization would lead to a quinolone ring system bearing a benzyloxy group at a key position. This benzyloxy group could then be deprotected to yield a hydroxy-substituted quinolone, a common scaffold in many biologically active compounds. Quinolones are an important class of compounds with applications including their use as antimalarials. wikipedia.org
Key Steps in the Gould-Jacobs Reaction:
Condensation of an aniline with a malonic ester derivative. wikipedia.org
Thermal intramolecular cyclization to form the quinoline (B57606) ring. ablelab.eu
Saponification of the ester group to a carboxylic acid. wikipedia.org
Decarboxylation to the final quinolone product. wikipedia.org
Microwave irradiation has been shown to improve yields and dramatically shorten reaction times for the Gould-Jacobs reaction. ablelab.euqeios.com
Chemo- and Regioselective Functionalization Strategies (e.g., Lithiation)
The selective functionalization of molecules is a cornerstone of modern organic synthesis. This compound offers opportunities for chemo- and regioselective transformations. One such strategy is lithiation, which involves the use of a strong organolithium base to deprotonate a specific carbon atom, creating a nucleophilic center that can then react with various electrophiles.
In the case of this compound, the acidic proton is located at the α-carbon, between the two ester groups. Treatment with a strong base like lithium diisopropylamide (LDA) would generate the corresponding lithium enolate. This enolate can then undergo reactions with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, in a highly regioselective manner. acs.org This allows for the introduction of various substituents at the α-position, further expanding the synthetic utility of this reagent.
The choice of base and reaction conditions is crucial to ensure that the lithiation occurs at the desired position without affecting the ester or benzyloxy groups. The development of such selective functionalization methods is essential for the efficient synthesis of complex molecules. researchgate.netnih.gov
Strategic Incorporation into Natural Product Synthetic Routes (e.g., Ergopeptines side chain intermediates)
The synthesis of natural products often requires the use of chiral building blocks and stereoselective reactions. This compound and its derivatives have been identified as key intermediates in the synthesis of the side chains of ergopeptines. tandfonline.com Ergopeptines are a class of ergot alkaloids, which are metabolic products of the fungus Claviceps. tandfonline.com
Specifically, ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate is a crucial intermediate for the synthesis of the peptide side chain of ergopeptides like ergocristine. tandfonline.com The synthesis of this chiral monoester can be achieved through the enantioselective hydrolysis of the corresponding diester, diethyl 2-(benzyloxy)-2-isopropylmalonate, catalyzed by enzymes such as immobilized Candida antarctica lipase (B570770) B (Novozym 435). tandfonline.com This chemo-enzymatic strategy provides the desired product in excellent yield and enantiomeric excess. tandfonline.com
The biosynthesis of ergopeptines involves the formation of d-lysergyl tripeptide lactams by a nonribosomal peptide synthetase (NRPS) enzyme complex. researchgate.netnih.gov The ability to synthetically access key chiral fragments like the benzyloxymalonate derivative is critical for studying these biosynthetic pathways and for the development of new ergot alkaloid analogs with potential therapeutic applications.
Malonylation/Decarbalkoxylation Sequences
The malonic ester synthesis is a classic method for preparing carboxylic acids. masterorganicchemistry.com This sequence typically involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. openochem.orgmasterorganicchemistry.com this compound is well-suited for such malonylation/decarbalkoxylation sequences.
The process begins with the deprotonation of the α-carbon of this compound to form an enolate. This enolate then acts as a nucleophile in a malonylation reaction, attacking an electrophilic substrate. The resulting substituted malonic ester can then be subjected to decarbalkoxylation. This is often achieved by heating in the presence of acid or base, which first hydrolyzes the ester groups to carboxylic acids. openochem.orgorganic-chemistry.org The resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide upon further heating to yield a substituted carboxylic acid. masterorganicchemistry.com
This sequence allows for the introduction of a protected α-hydroxyacetic acid moiety onto a variety of molecular scaffolds. The benzyloxy protecting group can be retained or removed at a later stage, providing additional synthetic flexibility.
Future Research Directions and Emerging Trends in Diethyl 2 Benzyloxy Malonate Chemistry
Development of Novel and Efficient Synthetic Methodologies
Furthermore, alternative synthetic routes are being explored for various substituted malonic acid half oxyesters (SMAHOs), which could be adapted for diethyl 2-(benzyloxy)malonate. These methods include the monoesterification of a substituted malonic acid, which could provide a more direct and controlled route to the target molecule. nih.gov The optimization of reaction conditions, such as the choice of base and solvent, will be crucial in maximizing the efficiency of these novel methodologies.
A comparative look at synthetic strategies for substituted malonates suggests that a focus on organocatalyzed processes could lead to milder and more environmentally friendly reaction conditions for the synthesis of this compound. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Classical Alkylation | Alkylation of diethyl malonate with a benzyl (B1604629) halide. | Well-established, but may require optimization to improve yield and purity. |
| Monoesterification | Esterification of benzyloxymalonic acid with ethanol. | Potentially more direct and controlled synthesis. |
| Organocatalysis | Use of small organic molecules as catalysts. | Milder reaction conditions, reduced metal contamination, and potential for asymmetric synthesis. |
Integration with Flow Chemistry Techniques
Flow chemistry, or continuous-flow synthesis, is rapidly gaining traction as a powerful tool for chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry with flow techniques represents a significant future research direction.
Continuous-flow microreactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. The high surface-area-to-volume ratio in these reactors enhances heat and mass transfer, allowing for safer handling of exothermic reactions and reactive intermediates. For the synthesis and subsequent reactions of this compound, flow chemistry could enable a more streamlined and automated process, reducing manual handling and the potential for human error. The successful application of flow chemistry to the synthesis of other malonate derivatives underscores its potential in this area.
Advanced Computational Chemistry for Reaction Design and Prediction
Advanced computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and the transition states of its reactions.
By modeling reaction pathways, chemists can identify the most energetically favorable routes, predict potential byproducts, and design more efficient catalytic systems. For example, DFT calculations can be used to study the tautomeric equilibria of this compound and to understand the role of catalysts in activating the molecule for various transformations. This predictive power can significantly accelerate the development of new reactions and processes involving this important chemical intermediate.
Innovations in Sustainable Synthesis and Green Chemistry for Malonate Derivatives
The principles of green chemistry are increasingly influencing the design of chemical syntheses, and the chemistry of this compound is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for its synthesis and use.
A key area of innovation is the use of enzymatic catalysis. Enzymes, such as lipases, have been shown to be effective catalysts for the synthesis of malonate polyesters under mild, solventless conditions. nih.govwhiterose.ac.uk The application of biocatalysis to the synthesis of this compound could offer a highly selective and green alternative to traditional chemical methods.
| Green Chemistry Approach | Description | Relevance to this compound |
| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | Potential for highly selective and environmentally friendly synthesis under mild conditions. nih.govwhiterose.ac.uk |
| Green Solvents | Replacement of volatile organic compounds with water, supercritical fluids, or bio-based solvents. | Reduces environmental impact and improves worker safety. |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Minimizes waste and can lead to higher reaction rates. |
| Renewable Feedstocks | Utilization of starting materials derived from renewable resources. | Reduces reliance on fossil fuels and promotes a circular economy. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare diethyl 2-(benzyloxy)malonate and its derivatives?
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:
- Alkylation of diethyl malonate : Reaction with benzyl bromide in the presence of a base (e.g., NaOEt) generates diethyl 2-benzylmalonate. Subsequent alkylation with iodomethane introduces additional substituents at the α-carbon .
- Buchwald-Hartwig coupling : Used to introduce aryl groups via palladium catalysis, enabling access to substituted malonates .
- Michael addition : L-Proline-catalyzed asymmetric additions (e.g., with acrylonitrile) yield enantiomerically enriched derivatives, achieving up to 79% enantiomeric excess .
Key Data :
| Reaction Type | Yield | Conditions | Reference |
|---|---|---|---|
| Alkylation | 70–85% | NaOEt, benzyl bromide, RT | |
| Asymmetric Michael addition | 74% | L-Proline, pyridine, 35°C, 48 h |
Q. How does the electronic nature of substituents influence the reactivity of this compound in alkylation reactions?
The electron-withdrawing ester groups increase α-hydrogen acidity, facilitating enolate formation. Reactivity is modulated by:
- Base strength : Stronger bases (e.g., LDA) enhance enolate generation for challenging electrophiles.
- Electrophile size : Bulky alkyl halides may reduce regioselectivity due to steric hindrance .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, improving reaction efficiency .
Advanced Research Questions
Q. What challenges arise in the hydrolysis of this compound derivatives, and how can they be mitigated?
Hydrolysis of fluorinated derivatives (e.g., diethyl 2-(perfluorophenyl)malonate) often leads to decarboxylation instead of yielding malonic acid. Key findings:
- Acidic conditions : HBr/AcOH mixtures at reflux selectively produce 2-(perfluorophenyl)acetic acid (63% yield) via decarboxylation .
- Basic conditions : NaOH/EtOH promotes ester cleavage but may degrade sensitive substituents.
- Alternative precursors : Di-tert-butyl or dibenzyl esters are recommended for mild hydrolysis to avoid side reactions .
Contradiction Note : While unsubstituted diethyl malonates hydrolyze readily under basic conditions, fluorinated analogs require stringent control to prevent decomposition .
Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmaceutical applications?
Asymmetric catalysis using chiral organocatalysts or enzymes offers high enantiocontrol:
- L-Proline catalysis : Achieves 79% enantiomeric excess in Michael additions, with solvent (pyridine) and temperature (35°C) critical for yield .
- Enzymatic decarboxylation : AMDase enzymes enable enantioselective protonation of heteroaryl malonates, though substrate compatibility requires optimization .
Computational Insight : DFT studies suggest transition-state stabilization via hydrogen bonding between the catalyst and malonate enolate .
Q. What strategies are effective in analyzing and resolving contradictions in malonate-derived neurotoxicity studies?
Conflicting reports on malonate-induced neurotoxicity highlight the need for mechanistic clarity:
- Dopamine/glutamate interplay : Co-administration of malonate with MDMA exacerbates striatal dopamine depletion, reversible by dopamine transporter inhibitors .
- Metabolic profiling : Isotopic labeling (e.g., ¹³C-acetate) traces malonate biosynthesis in rat brains, linking toxicity to disrupted fatty acid oxidation .
Methodological Recommendation : Combine in vivo microdialysis with LC-MS to correlate metabolite levels with neurotoxic outcomes .
Q. How do computational methods enhance the design of malonate-based ligands for coordination chemistry?
Density Functional Theory (DFT) predicts binding modes and stability of malonate-metal complexes:
- Chelation geometry : Six-membered Pb-malonate rings (Pb–C distance: 2.98–3.14 Å) are favored in ternary hematite surface complexes .
- Fluorine effects : Perfluorophenyl groups increase ligand lipophilicity and thermal stability, critical for heterometallic complex synthesis .
Case Study : EXAFS and ATR-FTIR confirm inner-sphere coordination of malonate to Fe/Pb in environmental sorption studies .
Methodological Guidance
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., α-benzyl protons at δ 5.30 ppm) .
- HRMS (ESI) : Validates molecular weight with <5 ppm error (e.g., C₁₀H₁₅NO₄: [M+H]⁺ = 213.2304) .
- X-ray crystallography : Resolves stereochemistry in enantiopure crystals, though limited by malonate derivative solubility .
Q. How can researchers address discrepancies in synthetic yields for malonate alkylation reactions?
Yield variability often stems from:
- Enolate stability : Use low-temperature (-78°C) conditions with LDA to minimize side reactions .
- Electrophile purity : Distill alkyl halides before use to eliminate hydrolytic byproducts .
- Workup protocols : Silica gel chromatography (hexanes/EtOAc gradients) effectively isolates products >85% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
